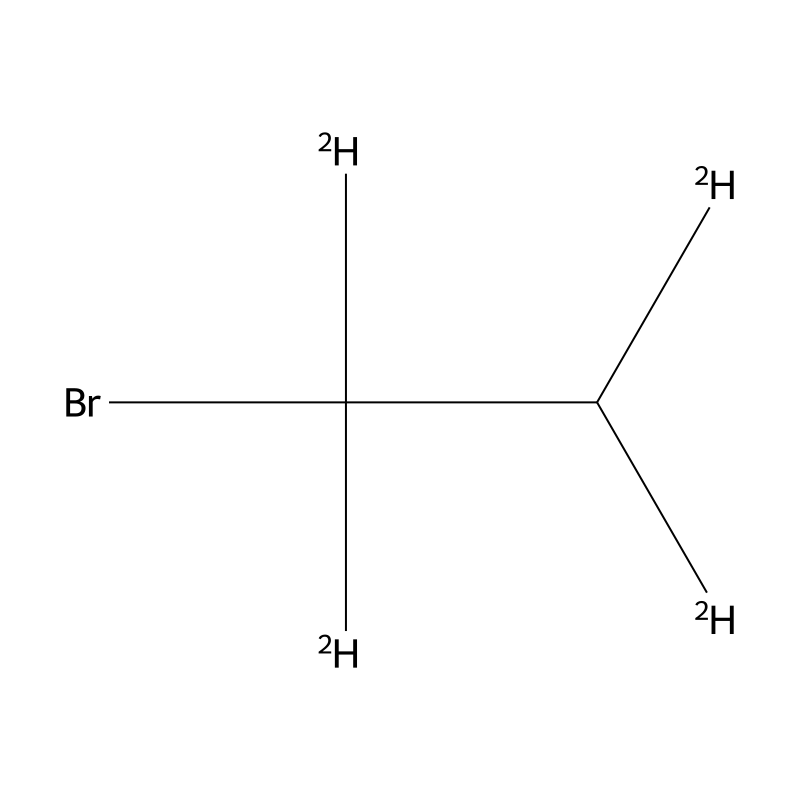Bromoethane-1,1,2,2-d4

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isotopic Labeling and Mass Spectrometry:
- Bromoethane-1,1,2,2-d4 is isotopically labeled with four deuterium atoms (d), replacing the corresponding hydrogen atoms in the molecule. This substitution alters the molecule's mass slightly, allowing researchers to distinguish it from its non-deuterated counterpart using mass spectrometry .
- This technique is particularly useful in metabolism studies and pharmacokinetic investigations. By incorporating Bromoethane-1,1,2,2-d4 into a compound of interest, researchers can track its movement, transformation, and elimination within a biological system, revealing insights into its potential therapeutic effects or environmental fate .
Internal Standard in Analytical Chemistry:
- Bromoethane-1,1,2,2-d4 serves as a reliable internal standard in various analytical chemistry applications .
- Due to its unique mass and similar chemical properties to the analyte of interest (non-deuterated bromoethane), it experiences minimal matrix effects in the analytical process. This allows for accurate quantification of the target analyte by comparing its signal intensity to that of the internal standard.
Solvent for NMR Spectroscopy:
- Bromoethane-1,1,2,2-d4 finds application as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy .
- Its deuteration minimizes the signal from the solvent itself, allowing for clearer observation of the target molecule's signals. This is crucial for obtaining high-resolution NMR spectra, enabling detailed structural analysis of various organic compounds.
Synthesis of Deuterated Compounds:
- Bromoethane-1,1,2,2-d4 can serve as a starting material for the synthesis of other deuterated compounds.
- Through various synthetic reactions, researchers can incorporate the deuterium atoms into more complex molecules, creating isotopically labeled compounds for specific research purposes.
Bromoethane-1,1,2,2-d4 has the molecular formula C2H5BrD4 and is characterized by the presence of bromine and deuterium. The substitution of hydrogen with deuterium alters the physical and chemical properties of the compound, making it useful for specific applications in research and industry. Deuterated compounds are often used as tracers in
- Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution where the bromine atom is replaced by a nucleophile. The presence of deuterium can affect the reaction kinetics due to the kinetic isotope effect.
- Grignard Reactions: Bromoethane-1,1,2,2-d4 can act as a reagent in Grignard synthesis, forming carbon-carbon bonds which are crucial in organic synthesis .
- Thermal Decomposition: Studies have shown that bromoethane-1,1,2,2-d4 undergoes thermal decomposition, which can be analyzed using techniques like mass spectrometry .
Bromoethane-1,1,2,2-d4 can be synthesized through various methods:
- Deuteration of Bromoethane: The most straightforward method involves the reaction of bromoethane with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
- Halogenation of Ethanol-D4: Ethanol-D4 can be halogenated using bromine or phosphorus tribromide to yield bromoethane-1,1,2,2-d4 .
These methods highlight the versatility in synthesizing deuterated compounds for research applications.
The applications of bromoethane-1,1,2,2-d4 span several fields:
- Chemical Research: It serves as a valuable tool for studying reaction mechanisms due to its unique isotopic labeling.
- Pharmaceutical Development: The compound may be used in drug development processes to understand metabolic pathways better.
- Environmental Studies: Deuterated compounds are utilized in environmental chemistry to trace pollutants and study their behavior in ecosystems.
Interaction studies involving bromoethane-1,1,2,2-d4 focus on its reactivity and behavior in various environments. These studies often employ techniques such as spectroscopy and chromatography to analyze how this compound interacts with different substrates or biological systems. The kinetic isotope effect observed with deuterated compounds provides insights into reaction dynamics that are not possible with non-deuterated analogs .
Bromoethane-1,1,2,2-d4 shares similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Bromoethane | C2H5Br | Non-deuterated version; widely used as a solvent |
| Bromoethanol | C2H5BrO | Contains hydroxyl group; used in organic synthesis |
| 1-Bromopropane | C3H7Br | Longer carbon chain; different reactivity profile |
| Bromoethane-2-d1 | C2H5BrD | Only one hydrogen replaced; less isotopic labeling |
Bromoethane-1,1,2,2-d4 is unique due to its four hydrogen atoms being replaced by deuterium isotopes which significantly alters its physical properties and reactivity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Health Hazard







